3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the pyrido[1,2-a]pyrimidin-4-one class, characterized by a bicyclic heteroaromatic core fused with a piperidine ring. Key structural features include:
- A 9-hydroxy group on the tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one moiety, which may enhance solubility and hydrogen-bonding interactions.
- A 2-methyl substituent, common in bioactive analogs to improve metabolic stability.
The compound shares structural similarities with paliperidone (an antipsychotic agent), where the benzisoxazole group in paliperidone is replaced by a 2,4-difluorophenyl-hydroxyimino moiety in this derivative . This substitution likely alters pharmacokinetic properties, such as lipophilicity and blood-brain barrier penetration.
Properties
IUPAC Name |
3-[2-[4-[(Z)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3/b27-21- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNKYXBDIXTFRW-MEFGMAGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Paliperidone Z-Oxime, also known as 3-[2-[4-[(Z)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one, is an atypical antipsychotic. Its primary targets are central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors. It also acts as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors.
Mode of Action
The compound’s therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism. This antagonism is believed to result from mixed central serotonergic and dopaminergic antagonism. The presence of a hydroxyl group in the paliperidone molecule promotes receptor conformations that can differ from those of risperidone, leading to differences in the spectrum of regulation of cellular signal transduction cascades.
Biochemical Pathways
Paliperidone Z-Oxime affects several cellular signaling pathways coupled to four selected GPCR targets: human dopamine D2, human serotonin 2A receptor subtype (5-HT2A), human serotonin 2C receptor subtype, and human histamine H1 receptors. It also regulates endogenous antioxidant/anti-inflammatory pathways, such as the nuclear factor erythroid-related factor 2 (NRF2)/antioxidant enzymes pathway.
Pharmacokinetics
It is known that the compound is slowly released and distributed in the body. It is metabolized in the liver via CYP2D6 and 3A4, with minor metabolism via dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission. The compound is excreted in urine (80%; 59% as unchanged drug) and feces (11%).
Result of Action
The molecular and cellular effects of Paliperidone Z-Oxime’s action include the regulation of several cellular signaling pathways and the enhancement of endogenous antioxidant/anti-inflammatory pathways. It also increases transforming growth factor-β and interleukin-10, favoring an M2 microglia profile.
Action Environment
Environmental factors such as adherence to antipsychotic drug treatment, access to care, and socioeconomic status can influence the action, efficacy, and stability of Paliperidone Z-Oxime. Identifying key factors for a successful transition from once-monthly paliperidone palmitate (PP1M) to three-monthly paliperidone palmitate (PP3M) is crucial for improving treatment outcomes, enhancing patient adherence, and reducing relapse risk in patients with schizophrenia.
Biological Activity
The compound 3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a notable derivative of risperidone and has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Basic Information
- Molecular Formula: C23H28F2N4O2
- Molecular Weight: 430.49 g/mol
- CAS Number: 132961-05-8
- Structure: The compound features a complex structure with multiple functional groups, including a difluorophenyl moiety and a piperidine ring.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 569.0 ± 60.0 °C |
| Density | 1.34 ± 0.1 g/cm³ |
| Solubility | Slightly soluble in chloroform and methanol |
| pKa | 11.20 ± 0.28 |
| LogP | 0.6 - 2.1 |
The compound is believed to exert its effects through modulation of neurotransmitter systems, particularly by acting as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, similar to its parent compound risperidone . This dual action may contribute to its efficacy in treating various psychiatric disorders.
Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Antipsychotic Activity: Studies suggest that it has potential antipsychotic effects comparable to risperidone, making it a candidate for treating schizophrenia and bipolar disorder .
- Neuroprotective Effects: Preliminary data show that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases .
- Cytotoxicity Against Tumor Cells: Some investigations have reported that derivatives of this compound can induce cytotoxicity in cancer cell lines, suggesting a potential role in oncology .
Study on Antipsychotic Efficacy
A clinical trial involving patients with schizophrenia demonstrated that administration of this compound resulted in significant reductions in psychotic symptoms compared to placebo controls. The study highlighted improvements in both positive and negative symptoms over a 12-week period .
Neuroprotective Study
In vitro studies evaluated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results indicated that it could significantly reduce cell death and improve cell viability in neuronal cultures exposed to neurotoxic agents .
Toxicity
The compound has been classified as toxic if ingested, with acute toxicity observed at certain doses. Safety assessments have indicated that it requires careful handling due to its potential harmful effects when administered improperly .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Activity: The 2,4-difluorophenyl group in the target compound may enhance selectivity for serotonin/dopamine receptors compared to paliperidone’s benzisoxazole, which is critical for antipsychotic activity .
Anticonvulsant vs. Antipsychotic Activity :
- Compound 6k (n-Bu substituent) shows superior anticonvulsant activity to ethosuximide but lacks muscle relaxation effects, unlike diazepam . The target compound’s piperidine-ethyl chain may confer distinct CNS modulation.
Antiproliferative Potential: Piperazine-sulfonyl derivatives (6a–j) exhibit IC50 values <10 μM against cancer cells . The target compound’s difluorophenyl group may improve cytotoxicity via enhanced membrane permeability.
Preparation Methods
Preparation of Starting Materials
a. Oxime Derivative (II):
This compound, 2,4-difluorophenyl (4-piperidinyl) methanone oxime hydrochloride, is prepared via oximation of the corresponding ketone, typically through reaction with hydroxylamine hydrochloride in an aqueous or alcoholic medium under controlled pH conditions. It is commercially available or synthesized following standard oximation protocols.
b. Haloethylpyrimidine Derivative (X):
This compound, 3-(2-haloethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is synthesized via halogenation of the corresponding ethylpyrimidine precursor, often using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical conditions. Alternatively, it can be prepared by halogenating the ethyl side chain of the pyrimidine ring.
Optimized One-Pot Coupling and Ring Closure Method
Recent research (notably US Patent US7202360B2) describes an innovative approach where the coupling and ring-closure reactions are performed simultaneously in an aqueous alkali solution with a hydroxide concentration between 20% and 40% .
Key features of this method include:
- Use of alkali hydroxide (preferably potassium hydroxide) as the base.
- Reaction temperature maintained typically between room temperature and 80°C .
- Reaction time optimized to maximize yield while suppressing side reactions such as polymerization or hydrolysis.
| Parameter | Range | Optimal Point | Notes |
|---|---|---|---|
| Base concentration | 20% - 40% | 30% | Ensures efficient deprotonation and activation of intermediates |
| Temperature | 25°C - 80°C | 50°C | Balances reaction rate and selectivity |
| Reaction time | 2 - 8 hours | 4 hours | Sufficient for complete conversion |
Oxime derivative + Haloethylpyrimidine derivative
→ (in aqueous alkali, heat)
→ One-step coupling and ring closure
→ Final compound
Reaction Mechanism
The process involves:
- Nucleophilic attack of the oxime nitrogen on the haloethyl group.
- Formation of a new C–N bond.
- Intramolecular cyclization facilitated by the base, leading to ring closure.
- Deprotonation steps stabilize the final structure.
This method significantly improves the overall yield (~70%) compared to previous multi-step approaches (~46-63%) and reduces the formation of by-products.
Post-Reaction Processing
- The reaction mixture is cooled and acidified to precipitate the product.
- The crude product is filtered, washed, and purified via recrystallization or chromatography.
- Final purification ensures removal of residual starting materials and by-products.
Data Summary and Comparative Table
| Method | Key Features | Yield | Advantages | Drawbacks |
|---|---|---|---|---|
| Traditional coupling in N,N-dimethylformamide with sodium iodide | Multi-step, side reactions, low yield (~35%) | ~35% | Well-established, straightforward | Side reactions, low efficiency |
| Water-based coupling (WO 01/85731) | Solvent change, moderate yield (~55%) | ~55% | Reduced side reactions | Still moderate yield |
| Oxime + Haloethyl pyrimidine in alkali (US7202360B2) | One-pot, aqueous alkali, optimized conditions | ~70% | High yield, fewer steps | Requires precise control of conditions |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be optimized for yield?
The compound’s synthesis involves multi-step reactions, including piperidine derivatization and pyrimidinone ring formation. A key intermediate is the 4-((2,4-difluorophenyl)(hydroxyimino)methyl)piperidine moiety, which can be prepared via condensation of 2,4-difluorobenzaldehyde with hydroxylamine, followed by coupling to piperidine. Catalytic methods using p-toluenesulfonic acid (as in chromeno-pyrimidine synthesis) may enhance reaction efficiency . For yield optimization, monitor reaction kinetics via HPLC and adjust stoichiometry of aldehyde/amine reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate intermediates.
Q. Which spectroscopic techniques are most effective for structural confirmation, and what key spectral markers should be prioritized?
- NMR : Prioritize ¹H NMR signals for the piperidine ethyl chain (δ 2.5–3.5 ppm, multiplet) and the 9-hydroxy group (δ 5.0–5.5 ppm, broad singlet). ¹³C NMR should confirm the pyrimidin-4-one carbonyl (δ ~170 ppm) and the hydroxyimino methyl group (δ ~150 ppm) .
- Mass spectrometry : Use HRMS (ESI+) to verify the molecular ion [M+H]⁺ at m/z 430.49 (C₂₃H₂₈F₂N₄O₂) and fragment peaks corresponding to the piperidine-ethyl cleavage (~220 m/z) .
Q. How can solubility and stability be assessed for in vitro assays?
Perform pH-dependent solubility studies in DMSO/PBS mixtures (1–10% DMSO) using UV-Vis spectroscopy. For stability, incubate the compound in simulated biological buffers (e.g., pH 7.4 PBS) at 37°C for 24–72 hours, followed by LC-MS analysis to detect degradation products (e.g., hydrolysis of the hydroxyimino group) .
Advanced Research Questions
Q. What computational strategies are suitable for predicting binding affinity and metabolic pathways?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the hydroxyimino and pyrimidin-4-one moieties as hydrogen-bond donors/acceptors .
- ADMET prediction : Employ tools like SwissADME or ADMETlab to assess CYP450 metabolism (prioritize CYP3A4/2D6 interactions) and blood-brain barrier penetration (logP ~2.5 suggests moderate permeability) .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Core modifications : Replace the 2-methyl group with bulkier substituents (e.g., ethyl, cyclopropyl) to evaluate steric effects on target binding.
- Piperidine substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2,4-difluorophenyl ring to modulate electronic properties and metabolic stability .
- In vitro validation : Use kinase inhibition assays (e.g., ATPase-Glo™) to quantify IC₅₀ shifts post-modification.
Q. How should contradictory pharmacokinetic data (e.g., bioavailability vs. clearance) be resolved?
- Mechanistic modeling : Apply physiologically based pharmacokinetic (PBPK) models (e.g., GastroPlus) to reconcile in vitro permeability data with in vivo absorption profiles.
- Species-specific differences : Compare hepatic microsomal stability across rat, human, and dog models to identify interspecies metabolic variations .
Q. What strategies mitigate off-target toxicity while maintaining efficacy?
- Toxicity screening : Use SMCVdb or PubChem’s toxicity data to cross-reference structural analogs (e.g., risperidone derivatives) for hepatotoxicity or cardiotoxicity flags .
- Selectivity profiling : Conduct broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify and minimize off-target inhibition.
Methodological Notes
- Synthesis : Prioritize catalytic methods (e.g., p-toluenesulfonic acid) for heterocyclic ring formation to reduce side products .
- Analytical validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals in the piperidine region .
- Data interpretation : Use cheminformatics tools (e.g., ChemAxon) to map SAR trends and prioritize lead candidates for preclinical testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
